Cas no 1492767-16-4 (1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine)

1-(1,5-Dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine is a specialized organic compound featuring a cyclopentylamine core substituted with a 1,5-dimethylpyrazole moiety. This structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical synthesis. The presence of both amine and pyrazole functional groups enhances its versatility as a building block for heterocyclic chemistry. Its rigid cyclopentane backbone may contribute to improved stereochemical control in synthetic applications. The compound's stability under standard conditions facilitates handling and storage. Researchers value this intermediate for its potential in developing biologically active molecules, particularly in medicinal chemistry where pyrazole derivatives are known for their diverse pharmacological properties. The dimethyl substitution pattern may influence solubility and metabolic stability in drug discovery contexts.
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine structure
1492767-16-4 structure
Product name:1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
CAS No:1492767-16-4
MF:C10H17N3
MW:179.262081861496
CID:6424947
PubChem ID:82409376

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
    • EN300-1807910
    • 1492767-16-4
    • Inchi: 1S/C10H17N3/c1-8-9(7-12-13(8)2)10(11)5-3-4-6-10/h7H,3-6,11H2,1-2H3
    • InChI Key: RGBFWSIZSWJWOY-UHFFFAOYSA-N
    • SMILES: NC1(C2C=NN(C)C=2C)CCCC1

Computed Properties

  • Exact Mass: 179.142247555g/mol
  • Monoisotopic Mass: 179.142247555g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 187
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 43.8Ų

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1807910-2.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
2.5g
$2071.0 2023-09-19
Enamine
EN300-1807910-10g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
10g
$4545.0 2023-09-19
Enamine
EN300-1807910-0.05g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
0.05g
$888.0 2023-09-19
Enamine
EN300-1807910-0.5g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
0.5g
$1014.0 2023-09-19
Enamine
EN300-1807910-1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
1g
$1057.0 2023-09-19
Enamine
EN300-1807910-5.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
5g
$3728.0 2023-06-02
Enamine
EN300-1807910-0.25g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
0.25g
$972.0 2023-09-19
Enamine
EN300-1807910-0.1g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
0.1g
$930.0 2023-09-19
Enamine
EN300-1807910-1.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
1g
$1286.0 2023-06-02
Enamine
EN300-1807910-10.0g
1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine
1492767-16-4
10g
$5528.0 2023-06-02

Additional information on 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine

Introduction to 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine (CAS No. 1492767-16-4)

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine, also known by its CAS number 1492767-16-4, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a cyclopentane ring and a substituted pyrazole moiety. The combination of these functional groups endows the molecule with a range of biological activities, making it a promising candidate for various therapeutic applications.

The chemical structure of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine can be represented as follows: the cyclopentane ring is attached to an amine group, while the pyrazole ring is substituted with two methyl groups at the 1 and 5 positions. This specific arrangement of functional groups contributes to the compound's stability and reactivity, which are crucial factors in its potential use as a drug candidate.

Recent studies have explored the pharmacological properties of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine. One notable area of research is its potential as an anti-inflammatory agent. In vitro studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine could be a valuable therapeutic option for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine has also been investigated for its potential as an analgesic. Preclinical studies in animal models have demonstrated that this compound effectively reduces pain responses, particularly in models of neuropathic pain. The mechanism of action appears to involve the modulation of nociceptive pathways, potentially through interactions with specific receptors or ion channels involved in pain signaling.

The safety profile of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine is another critical aspect of its evaluation. Toxicological studies have shown that this compound exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in preclinical models. This favorable safety profile supports its further development as a potential drug candidate.

Clinical trials are currently underway to evaluate the efficacy and safety of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine in human subjects. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and pharmacokinetic properties. These findings are encouraging and suggest that further clinical development is warranted.

Beyond its therapeutic applications, 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-amine has also been studied for its potential use in chemical synthesis and materials science. The unique structural features of this compound make it a valuable building block for the synthesis of more complex molecules with diverse applications. For example, it has been used as an intermediate in the synthesis of novel polymers and materials with enhanced mechanical and thermal properties.

In conclusion, 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentan-1-am ine (CAS No. 1492767 - 6 - 4) is a multifaceted compound with significant potential in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for treating inflammatory diseases and pain conditions. Additionally, its favorable safety profile and versatility in chemical synthesis underscore its value as a research tool and potential therapeutic agent. Ongoing research and clinical trials will continue to elucidate the full scope of its applications and benefits.

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